molecular formula C13H17Cl2N3 B1426176 1-Piperazin-1-yl-isoquinoline dihydrochloride CAS No. 906745-82-2

1-Piperazin-1-yl-isoquinoline dihydrochloride

Cat. No. B1426176
M. Wt: 286.2 g/mol
InChI Key: CZWNYSDNFITLRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Piperazin-1-yl-isoquinoline dihydrochloride is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as PIPER, and it is a heterocyclic compound that contains a piperazine ring and an isoquinoline ring. The chemical formula of 1-Piperazin-1-yl-isoquinoline dihydrochloride is C13H16Cl2N2, and its molecular weight is 276.19 g/mol.

Scientific Research Applications

Luminescent Properties and Photo-induced Electron Transfer

Compounds similar to 1-Piperazin-1-yl-isoquinoline dihydrochloride have been synthesized, showing distinctive luminescent properties. These include naphthalimide model compounds with piperazine substituents, which exhibit fluorescence quantum yields that are characteristic of pH probes. The fluorescence of these compounds can be quenched by a photo-induced electron transfer (PET) process, which is influenced by the protonation or quaternization of the alkylated amine donor (Gan, Chen, Chang, & Tian, 2003).

Synthesis and Identification of Antihypertensive Drug Metabolites

Research has also been conducted on compounds structurally related to 1-Piperazin-1-yl-isoquinoline dihydrochloride in the context of drug metabolism. For example, the metabolites of the antihypertensive drug prazosin, which have structural similarities, were synthesized and identified, providing insight into the drug's metabolism and potential therapeutic effects (Althuis & Hess, 1977).

Antidepressant and Antipsychotic Activity

Further studies have explored the antidepressant and antipsychotic activity of new quinoline- and isoquinoline-sulfonamide analogs of aripiprazole, which includes compounds with piperazin-1-yl structures. These compounds have shown significant antidepressant activity and remarkable antipsychotic properties in specific tests, highlighting their potential in psychiatric medication (Zajdel et al., 2013).

Crystal Structures of Piperazine Substituted Compounds

Research has also focused on the crystal structures of various piperazine-substituted compounds. Such studies are crucial for understanding the molecular arrangement and potential applications of these compounds in various fields, including pharmaceuticals (Ullah & Altaf, 2014).

Synthesis of Piperazine Substituted Quinolones

The synthesis of piperazine-substituted quinolones has been explored, with specific focus on developing compounds for various applications, including potentially as pharmaceuticals (Fathalla & Pazdera, 2017).

Anticancer Activity and VEGFR-2 Inhibition

Research into novel 4-(piperazin-1-yl)quinolin-2(1H)-one bearing thiazoles has shown significant antiproliferative activity through VEGFR-2-TK inhibition, demonstrating potential applications in cancer treatment (Hassan et al., 2021).

properties

IUPAC Name

1-piperazin-1-ylisoquinoline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3.2ClH/c1-2-4-12-11(3-1)5-6-15-13(12)16-9-7-14-8-10-16;;/h1-6,14H,7-10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZWNYSDNFITLRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=CC3=CC=CC=C32.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Piperazin-1-yl-isoquinoline dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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